molecular formula C18H24N4OS B15053613 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B15053613
M. Wt: 344.5 g/mol
InChI Key: KVCLNAAPESALBU-UHFFFAOYSA-N
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Description

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the use of hydrazine derivatives and carbon disulfide.

    Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the acetamide group is introduced through a reaction with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include batch processing and continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Research: The compound is used to study enzyme inhibition and receptor binding.

    Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of certain enzymes. The phenylacetamide group may interact with protein receptors, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide
  • 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Uniqueness

Compared to similar compounds, 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has unique structural features that enhance its biological activity. The presence of the phenylacetamide group provides additional binding sites for molecular targets, potentially increasing its efficacy in various applications.

Properties

Molecular Formula

C18H24N4OS

Molecular Weight

344.5 g/mol

IUPAC Name

2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C18H24N4OS/c1-2-22-17(14-9-5-3-6-10-14)20-21-18(22)24-13-16(23)19-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,19,23)

InChI Key

KVCLNAAPESALBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3

Origin of Product

United States

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